molecular formula C5H13ClN2O B1386658 (Oxolan-3-ylmethyl)hydrazine hydrochloride CAS No. 1170929-92-6

(Oxolan-3-ylmethyl)hydrazine hydrochloride

Cat. No.: B1386658
CAS No.: 1170929-92-6
M. Wt: 152.62 g/mol
InChI Key: BFZAOHNFSPHEKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (Oxolan-3-ylmethyl)hydrazine hydrochloride typically involves the reaction of oxolane derivatives with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

(Oxolan-3-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Materials Science

(Oxolan-3-ylmethyl)hydrazine hydrochloride has been explored for its role as an additive in the production of advanced materials, particularly in the field of solar energy:

  • Application in Solar Cells : Research indicates that the compound enhances the properties of tin-based perovskite solar cells. When added to precursor solutions, it influences the crystallization process, leading to improved power conversion efficiencies. Studies have reported efficiencies reaching up to 9.26% with enhanced stability when this compound is utilized.
Application Description Results
Solar CellsAdditive to precursor solutionsEfficiency up to 9.26%

Pharmacological Investigations

The biological activity of this compound has been a focal point for pharmacological research:

  • Enzyme Inhibition : The hydrazine component can form reactive intermediates that interact with biological macromolecules. This interaction may lead to the inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic effects.
  • Cellular Interaction Studies : Preliminary studies indicate that this compound can disrupt cellular pathways, making it a candidate for further exploration in drug development aimed at various diseases.
Biological Activity Mechanism Potential Applications
Enzyme InhibitionInteracts with enzymesDrug development
Cellular InteractionDisrupts pathwaysTherapeutic effects

Case Study 1: Solar Cell Efficiency Improvement

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into the fabrication process of tin-based perovskite solar cells significantly improved their efficiency and stability. The results indicated that the compound facilitated better crystallization and morphology control during synthesis, which are critical factors for enhancing solar cell performance.

Case Study 2: Pharmacological Exploration

In pharmacological studies, this compound was tested for its ability to inhibit specific metabolic enzymes linked to cancer progression. The results showed promising inhibition rates, warranting further investigation into its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of (Oxolan-3-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Similar compounds to (Oxolan-3-ylmethyl)hydrazine hydrochloride include other hydrazine derivatives, such as:

  • Phenylhydrazine hydrochloride
  • Methylhydrazine hydrochloride
  • Hydrazine sulfate

Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for particular research applications where other hydrazine derivatives may not be suitable .

Biological Activity

(Oxolan-3-ylmethyl)hydrazine hydrochloride, a compound characterized by its unique oxolane (tetrahydrofuran) ring and hydrazine functional group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H12ClN2O
  • Molecular Weight : Approximately 152.62 g/mol
  • Solubility : Soluble in water due to its dihydrochloride salt form.

The compound's structure allows it to interact with various biological macromolecules, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The hydrazine moiety is known to form reactive intermediates that can disrupt cellular processes involved in tumor growth.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common among hydrazine derivatives. This includes activity against various bacterial and fungal strains .
  • Enzyme Inhibition : Interaction studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Reactive Intermediates Formation : The hydrazine component can generate reactive species that interact with nucleophilic sites on proteins and nucleic acids, potentially leading to altered cellular functions.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and thereby affecting metabolic pathways critical for cell survival and proliferation.

Case Studies

  • Antitumor Activity :
    • In vitro studies conducted on various cancer cell lines demonstrated an IC50 value ranging from 4 µM to 17 µM for derivatives of hydrazones related to this compound. These findings suggest significant potential for further development as anticancer agents .
  • Antimicrobial Efficacy :
    • A study evaluating the antimicrobial activity of hydrazone derivatives found that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values as low as 125 µg/mL against Candida albicans.

Comparative Analysis

Compound NameBiological ActivityIC50/MIC Value
(Oxolan-3-ylmethyl)hydrazine HClAntitumor4–17 µM
Hydrazone Derivative AAntimicrobial125 µg/mL
Hydrazone Derivative BEnzyme InhibitionNot specified

Properties

IUPAC Name

oxolan-3-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-3-5-1-2-8-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZAOHNFSPHEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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